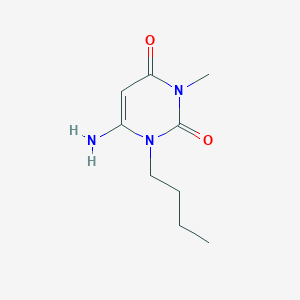

6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

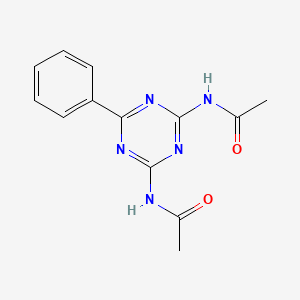

6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

Pyrimidine cores are pivotal in medicinal and pharmaceutical industries due to their wide range of synthetic and biological applications. The importance of hybrid catalysts toward the synthesis of pyrimidine derivatives like 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones has been extensively reviewed. These scaffolds have broad applicability in drug development, highlighting their role in creating lead molecules for future therapeutic agents. This underlines the potential for compounds like 6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione to serve as key precursors in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Catalytic Applications and CO2 Conversion

The catalytic applications of pyrimidine derivatives for environmental sustainability, specifically in carbon capture and utilization (CCU), are noteworthy. Ionic liquid-based catalysts have been tuned for CO2 conversion into valuable chemicals such as quinazoline-2,4(1H,3H)-diones. This research illustrates the potential for using pyrimidine-based structures in developing novel catalysts for mitigating climate change impacts through innovative CO2 conversion techniques (Zhang et al., 2023).

Biotechnological and Agrochemical Applications

Hydantoin derivatives, closely related to the pyrimidine structure, have been highlighted for their varied biological and pharmacological activities, offering potential applications in therapeutic and agrochemical sectors. The versatility of these compounds underscores the significant role that structurally similar compounds like this compound could play in developing new drugs and agrochemical products (Shaikh et al., 2023).

Environmental and Food Safety

In the context of food safety, the formation and mitigation of heterocyclic aromatic amines (HAAs) during thermal processing of meats have been extensively studied. While not directly related, the research methodologies and insights could inform studies on the environmental and health impacts of pyrimidine derivatives, including compounds like this compound, especially considering their potential presence in environmental matrices and food products (Chen et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, playing a vital role in biological and pharmacological activities .

Mode of Action

The presence of the pyrimidine scaffold is known to be important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .

Biochemical Pathways

Pyrimidine-fused heterocycles have found a wide range of biological applications, including anticancer, anti-inflammatory, antibacterial, antifungal, anthelmintic, antitopoisomerase, antitumour, antiviral, and antioxidant agents .

Result of Action

Similar compounds have shown high activity against various diseases, including hiv-1 .

Propiedades

IUPAC Name |

6-amino-1-butyl-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-4-5-12-7(10)6-8(13)11(2)9(12)14/h6H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJULKCPESFFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=O)N(C1=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368232 | |

| Record name | 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53681-50-8 | |

| Record name | 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3053357.png)

![tert-butyl N-[(2-methylbenzoyl)amino]carbamate](/img/structure/B3053362.png)